molecular formula C11H14N2 B1296948 2-Isobutyl-1H-benzimidazole CAS No. 5851-45-6

2-Isobutyl-1H-benzimidazole

Cat. No. B1296948
CAS RN: 5851-45-6
M. Wt: 174.24 g/mol
InChI Key: ICSHJXKBLINVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The 2-Isobutyl-1H-benzimidazole molecule contains a total of 28 bond(s). There are 14 non-H bond(s), 10 multiple bond(s), 2 rotatable bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s) and 1 Imidazole(s) .

Scientific Research Applications

Antifungal and Anthelmintic Applications

Benzimidazoles have been extensively utilized in agriculture and veterinary medicine as fungicides and anthelmintic drugs. They act as specific inhibitors of microtubule assembly by binding to the tubulin molecule. This mechanism is crucial for understanding their application in controlling fungal diseases and parasitic infections in animals. The research in this area has primarily focused on elucidating the mode of action of benzimidazoles, contributing significantly to the development of antifungal and anthelmintic therapies (Davidse, 1986).

Anticancer Research

Benzimidazole derivatives have shown promise in anticancer research, with various mechanisms of action including intercalation, acting as alkylating agents, inhibiting topoisomerases, DHFR enzymes, and tubulin. The structural resemblance of benzimidazoles to naturally occurring purines contributes to their broad range of biological activities. Recent studies have focused on designing benzimidazole derivatives as targeted anticancer agents, highlighting the potential for developing novel therapies (Akhtar et al., 2019).

Role in Drug Design

The benzimidazole nucleus is a key pharmacophore in drug design, screened for a wide range of biological activities. Recent patents and research have underscored the importance of benzimidazole derivatives in developing effective and clinically relevant compounds for various diseases, including cancer. This highlights the continuous effort to explore the therapeutic potentials of benzimidazole compounds (Wang, Han, & Zhou, 2015).

Molecular Genetics and Cell Biology

Benzimidazoles serve as vital tools in molecular genetics and cell biology research, particularly in studying tubulin structure, microtubule organization, and function. This research contributes to our understanding of cell division and molecular mechanisms underlying various diseases, including cancer. Benzimidazoles' role in these studies underlines their importance beyond therapeutic applications, providing insights into cell biology and the potential development of new therapeutic targets (Davidse, 1986).

properties

IUPAC Name

2-(2-methylpropyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSHJXKBLINVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342631
Record name 2-Isobutyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660795
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Isobutyl-1H-benzimidazole

CAS RN

5851-45-6
Record name 2-Isobutyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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